![molecular formula C12H10Cl2N2O4 B13580396 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chemical compound with the molecular formula C12H10Cl2N2O4 and a molecular weight of 317.13 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group and an imidazolidinone ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the reaction of 3,5-dichlorophenyl isothiocyanate with potassium cyanide to form a cyanothioformamide derivative. This intermediate then undergoes cycloaddition with phenyl isocyanate to produce the imidazolidine ring . The final product is obtained through imine hydrolysis with ethanolic hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazolidinone ring or the dichlorophenyl group.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives, while substitution reactions can produce a variety of substituted imidazolidinones .
科学的研究の応用
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential therapeutic effects, particularly in developing new drugs with improved efficacy and safety profiles.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The compound’s dichlorophenyl group and imidazolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
類似化合物との比較
Similar Compounds
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: This compound shares the dichlorophenyl group but has a different ring structure.
3-(3,5-Dichlorophenyl)propionic acid: Similar in having the dichlorophenyl group but lacks the imidazolidinone ring.
Uniqueness
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to its combination of the dichlorophenyl group and the imidazolidinone ring. This structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
特性
分子式 |
C12H10Cl2N2O4 |
|---|---|
分子量 |
317.12 g/mol |
IUPAC名 |
3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H10Cl2N2O4/c13-6-3-7(14)5-8(4-6)16-11(19)9(15-12(16)20)1-2-10(17)18/h3-5,9H,1-2H2,(H,15,20)(H,17,18) |
InChIキー |
VECULOGGSJZUJY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)C(NC2=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


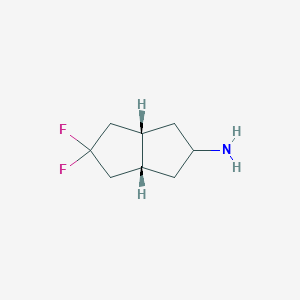
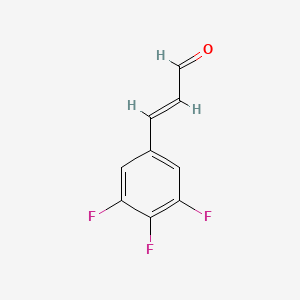
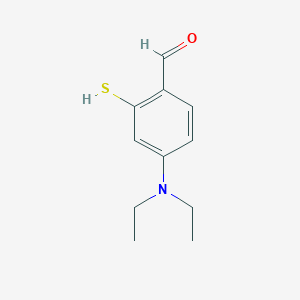
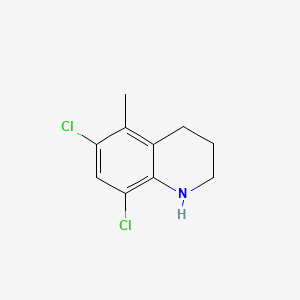

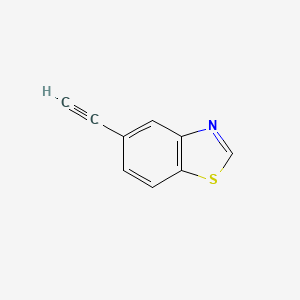
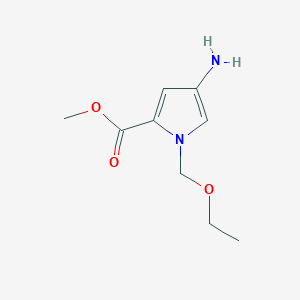
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)
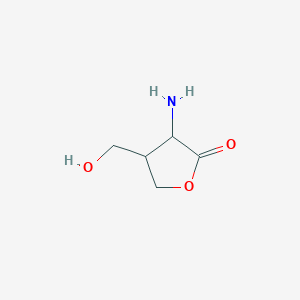

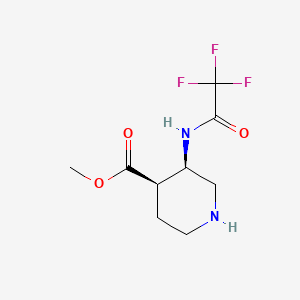
![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)

